

An In-depth Technical Guide to 3-morpholin-4-ylbenzaldehyde

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Compound of Interest

Compound Name: 3-Morpholinobenzaldehyde

Cat. No.: B1352361

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-morpholin-4-ylbenzaldehyde, a molecule of interest in medicinal chemistry and drug development. This document collates available physicochemical data, outlines a general synthetic approach, and discusses the broader biological context of morpholine-containing compounds.

Core Physicochemical Properties

Quantitative data for 3-morpholin-4-ylbenzaldehyde is summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

Property	Value	Source
CAS Number	446866-87-1	[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1]
Molecular Weight	191.23 g/mol	[1]
Melting Point	68 °C	[1]
Boiling Point (Predicted)	357.9 ± 37.0 °C	[1]
Density (Predicted)	1.163 ± 0.06 g/cm ³	[1]
pKa (Predicted)	3.80 ± 0.40	[1]
Appearance	Yellow solid	[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 3-morpholin-4-ylbenzaldehyde is not readily available in the searched literature, a general and widely applicable method for the synthesis of morpholinobenzaldehydes is the Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst.

Experimental Protocol: General Buchwald-Hartwig Amination for the Synthesis of Morpholinobenzaldehydes

This protocol is adapted from general procedures for the synthesis of related morpholinobenzaldehyde isomers and should be optimized for the synthesis of 3-morpholin-4-ylbenzaldehyde.

Materials:

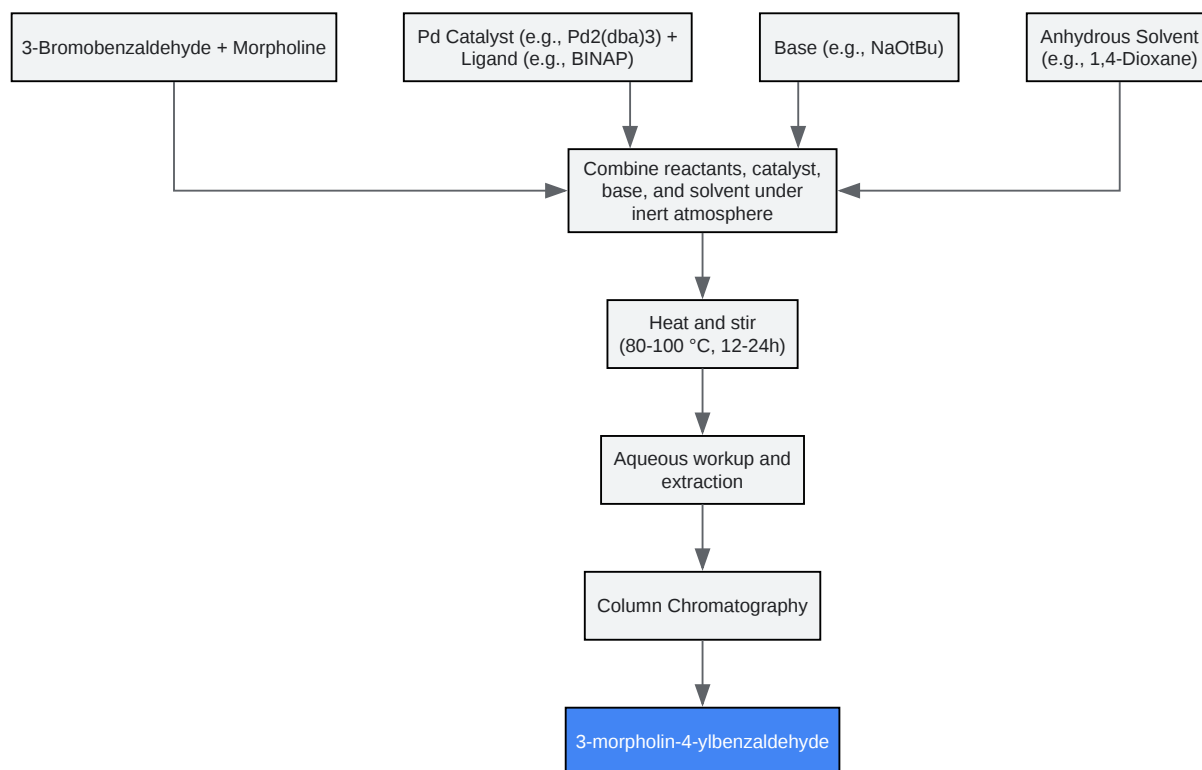
- 3-Bromobenzaldehyde
- Morpholine

- Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0))
- Phosphine ligand (e.g., (+/-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - BINAP)
- Base (e.g., Sodium tert-butoxide, Cesium carbonate)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
- Inert gas (Nitrogen or Argon)

Procedure:

- To an oven-dried reaction vessel, add 3-bromobenzaldehyde (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
- Add the base (e.g., Sodium tert-butoxide, 1.4 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
- Add anhydrous solvent (e.g., 1,4-Dioxane) via syringe.
- Add morpholine (1.2 eq) via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 3-morpholin-4-ylbenzaldehyde.

Logical Workflow for Synthesis:



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General synthetic workflow for 3-morpholin-4-ylbenzaldehyde.

Spectral Characterization (Predicted)

Specific experimental spectral data for 3-morpholin-4-ylbenzaldehyde is not available in the searched literature. However, based on the known spectral properties of morpholine-containing compounds and benzaldehyde derivatives, the following characteristic signals can be predicted:

¹H NMR:

- Aldehyde proton: A singlet between δ 9.8-10.0 ppm.
- Aromatic protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.
- Morpholine protons (O-CH₂): A triplet around δ 3.8-4.0 ppm.
- Morpholine protons (N-CH₂): A triplet around δ 3.2-3.4 ppm.

¹³C NMR:

- Carbonyl carbon: A signal around δ 190-192 ppm.
- Aromatic carbons: Signals in the range of δ 115-155 ppm.
- Morpholine carbons (O-CH₂): A signal around δ 66-68 ppm.
- Morpholine carbons (N-CH₂): A signal around δ 47-49 ppm.

IR Spectroscopy:

- C=O stretch (aldehyde): A strong absorption band around 1690-1710 cm⁻¹.
- C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
- C-N stretch: An absorption band around 1115 cm⁻¹.
- Aromatic C-H stretch: Bands above 3000 cm⁻¹.
- Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

- Molecular Ion (M⁺): A peak at m/z = 191.

Biological Activity and Signaling Pathways

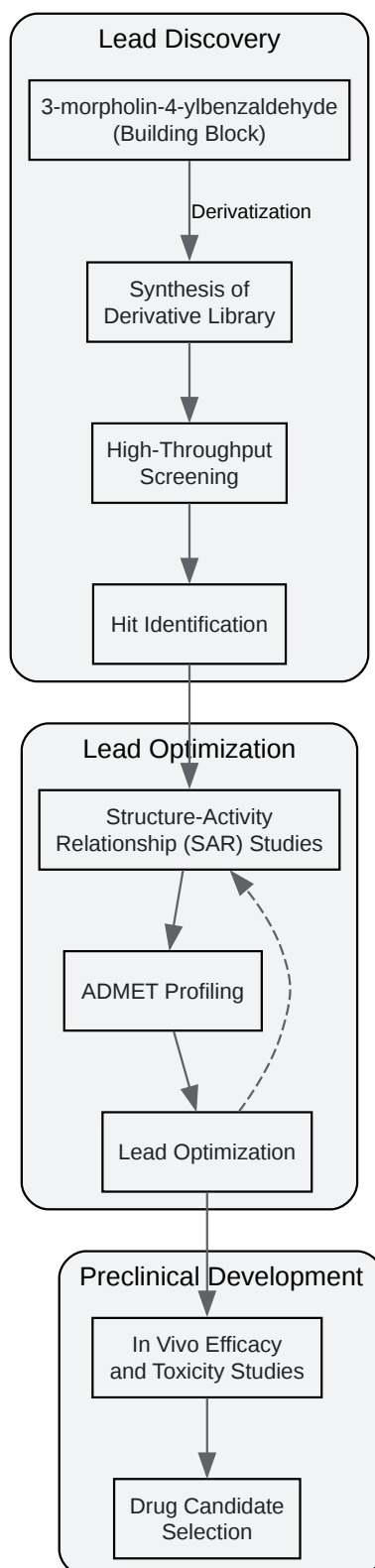
Specific biological activity data for 3-morpholin-4-ylbenzaldehyde is not documented in the reviewed literature. However, the morpholine moiety is a well-established pharmacophore in

drug discovery, known to be a part of many biologically active compounds.[2]

The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. Morpholine-containing compounds have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets.

Given the prevalence of the morpholine scaffold in medicinal chemistry, 3-morpholin-4-ylbenzaldehyde serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate the specific biological activities and potential signaling pathway interactions of this compound and its derivatives.

Hypothetical Drug Discovery Workflow:



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Potential role of 3-morpholin-4-ylbenzaldehyde in a drug discovery workflow.

Safety Information

Based on available safety data for related compounds, 3-morpholin-4-ylbenzaldehyde is expected to be harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

This technical guide provides a summary of the currently available information on 3-morpholin-4-ylbenzaldehyde. Further experimental work is required to fully characterize its properties and explore its potential in drug development.

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References

- 1. 3-Morpholinobenzaldehyde CAS#: 446866-87-1 [amp.chemicalbook.com]
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